Niraparib metabolite M1

Description

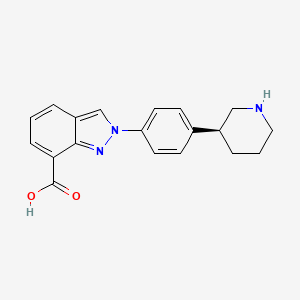

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHGRLURKGIFL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476777-06-6 | |

| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Structural Elucidation of M1, a Major Metabolite of Niraparib

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structural characterization, and metabolic significance of M1, the primary metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The information presented herein is intended for researchers, scientists, and professionals involved in drug metabolism, pharmacokinetics, and medicinal chemistry. This document details the experimental methodologies employed in the identification of M1, presents quantitative data on its formation and distribution, and illustrates the key metabolic and experimental processes.

Executive Summary

Niraparib is an orally administered PARP inhibitor approved for the treatment of various cancers. Its metabolism in humans is primarily driven by carboxylesterases and flavin-containing monooxygenase 3 (FMO3). The major circulating metabolite, designated as M1, is formed through FMO3-mediated oxidation of the piperidine (B6355638) ring of Niraparib. While M1 is the most abundant metabolite, it is considered to have minimal pharmacological activity compared to the parent drug. The characterization of M1 was a critical step in understanding the overall disposition and safety profile of Niraparib.

Discovery and Structural Identification of M1

The identification of M1 was accomplished through comprehensive studies involving the administration of radiolabeled Niraparib to human subjects, followed by extensive analysis of plasma, urine, and feces.

Initial Detection and Profiling

Initial metabolic profiling using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) of plasma samples from subjects who had received [¹⁴C]-labeled Niraparib revealed the presence of a significant metabolite, M1. This metabolite was found to be the most abundant circulating metabolic product.

Structural Elucidation

The precise chemical structure of M1 was determined using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. HR-MS analysis provided the accurate mass of M1, indicating the addition of an oxygen atom to the parent Niraparib molecule. Subsequent NMR studies confirmed that the oxidation occurred on the piperidine ring, leading to the formation of a C-oxide. This structural modification is consistent with the known activity of FMO enzymes.

Quantitative Analysis of M1

The distribution and abundance of M1 have been quantified in various biological matrices, providing a clear picture of its pharmacokinetic profile relative to Niraparib.

M1 in Human Plasma

The following table summarizes the mean pharmacokinetic parameters of M1 in human plasma following a single oral dose of 300 mg of [¹⁴C]-Niraparib.

| Parameter | Niraparib | M1 |

| Cmax (ng/mL) | 803 | 365 |

| AUC₀₋inf (ng·h/mL) | 35,400 | 28,100 |

| t½ (hours) | 48.5 | 57.1 |

| % of Total Radioactivity in Plasma | 37.1% | 29.3% |

Excretion Profile of M1

The table below details the percentage of the administered radioactive dose recovered as M1 in urine and feces over 21 days.

| Matrix | Niraparib | M1 |

| Urine (% of dose) | 10.7% | 19.2% |

| Feces (% of dose) | 31.6% | 7.0% |

| Total Excretion (% of dose) | 42.3% | 26.2% |

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the characterization of M1.

Human Mass Balance Study

-

Study Design: A single oral dose of 300 mg of [¹⁴C]-Niraparib was administered to healthy male subjects.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 21 days post-dose.

-

Sample Preparation:

-

Plasma: Proteins were precipitated using acetonitrile (B52724), followed by centrifugation. The supernatant was then analyzed.

-

Urine: Samples were directly analyzed or diluted as necessary.

-

Feces: Samples were homogenized with water and extracted with acetonitrile.

-

-

Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection and mass spectrometry.

Metabolite Identification and Structural Elucidation

-

Chromatography:

-

System: Waters ACQUITY UPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

-

Mass Spectrometry:

-

System: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.

-

-

NMR Spectroscopy:

-

Sample: M1 was isolated from pooled urine samples using preparative HPLC.

-

Analysis: ¹H and ¹³C NMR spectra were acquired to determine the precise location of the modification on the Niraparib structure.

-

Visualized Pathways and Workflows

The following diagrams illustrate the metabolic pathway of Niraparib to M1 and the general workflow for metabolite identification.

Caption: Metabolic conversion of Niraparib to its M1 metabolite via FMO3-mediated oxidation.

Caption: Workflow for the identification and structural elucidation of Niraparib metabolite M1.

Unveiling the Chemical Landscape of Niraparib Metabolite M1: A Technical Guide

For Immediate Release

Gaithersburg, MD – This technical guide provides a comprehensive overview of the chemical properties of Niraparib (B1663559) metabolite M1, a primary metabolic byproduct of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this significant metabolite.

Executive Summary

Niraparib, a potent PARP inhibitor, undergoes significant metabolism in the body, primarily forming the inactive metabolite M1 through amide hydrolysis. Understanding the chemical and pharmacological characteristics of M1 is crucial for a complete safety and efficacy profile of Niraparib. This guide summarizes the known chemical properties of M1, details the experimental protocols for its analysis, and visualizes its metabolic formation and the signaling pathway of its parent compound.

Chemical and Physical Properties of Niraparib Metabolite M1

This compound, systematically named 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid, is the product of carboxylesterase-catalyzed hydrolysis of the amide group of Niraparib.[1][2] This biotransformation results in a molecule with distinct physicochemical properties compared to the parent drug. While Niraparib is an active PARP inhibitor, M1 is considered pharmacologically inactive.[1][2]

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉N₃O₂ | [3] |

| Molecular Weight | 321.37 g/mol | [3][4][5] |

| CAS Number | 1476777-06-6 | [3] |

| LogP | 4.01 | [6] |

| pKa (Strongest Acidic) | 14.03 | [1] |

| pKa (Strongest Basic) | 10.08 | [1] |

| Solubility in DMSO | ≥ 100 mg/mL (311.17 mM) | [3][4][5][7] |

| Terminal Half-life | ~78.4 hours | [8] |

Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which hydrolyze the amide bond to form the carboxylic acid derivative, M1.[1][2] M1 is the major circulating metabolite of Niraparib.[1][2] Subsequently, M1 can undergo further phase II metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[1][2] Other minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation.[1][2]

Experimental Protocols

Quantification of this compound in Human Plasma

This section details a representative experimental protocol for the quantitative analysis of M1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and sensitive method.[9][10]

Objective: To determine the concentration of this compound in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled M1).

-

Perform protein precipitation by adding 400 µL of a mixture of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column (e.g., SunFire C18).[9]

-

Employ a gradient elution method with a mobile phase consisting of:

-

Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.[9]

-

Mobile Phase B: A mixture of formic acid, acetonitrile, and methanol (e.g., 0.1:50:50, v/v/v).[9]

-

-

The gradient should be optimized to achieve good separation of M1 from other plasma components and the parent drug, Niraparib.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[9]

-

Monitor the transition of the protonated molecular ion of M1 to a specific product ion (Multiple Reaction Monitoring - MRM).

-

Similarly, monitor the MRM transition for the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of M1.

-

Calculate the concentration of M1 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

PARP Inhibition Assay

To confirm the pharmacological inactivity of M1, a PARP inhibition assay can be performed. This assay measures the enzymatic activity of PARP1 in the presence of an inhibitor.

Objective: To assess the inhibitory effect of this compound on PARP1 enzymatic activity.

Methodology:

-

Assay Principle: A common format is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.

-

Materials:

-

Recombinant human PARP1 enzyme.

-

Histone-coated microplate.

-

Biotinylated NAD+.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent or colorimetric substrate.

-

Niraparib (as a positive control).

-

This compound (test compound).

-

Vehicle control (e.g., DMSO).

-

-

Procedure:

-

Add the test compound (M1) and controls (Niraparib, vehicle) at various concentrations to the wells of the histone-coated plate.

-

Add the PARP1 enzyme to all wells except the blank.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate to allow for the PARP-catalyzed reaction to occur.

-

Wash the plate to remove unincorporated reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add the substrate and measure the resulting signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and control.

-

Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) for Niraparib.

-

Confirm that M1 does not exhibit significant inhibition at relevant concentrations.

-

Signaling Pathway Context: PARP Inhibition

Niraparib exerts its therapeutic effect by inhibiting PARP enzymes, primarily PARP-1 and PARP-2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality. As an inactive metabolite, M1 does not engage in this pathway.

Conclusion

This compound is the principal, inactive metabolite of Niraparib. Its chemical properties, characterized by the presence of a carboxylic acid group, distinguish it from the parent compound. The formation of M1 via amide hydrolysis is a key step in the metabolism of Niraparib. The analytical methods detailed in this guide provide a robust framework for its quantification, and the pathway diagrams offer a clear visualization of its metabolic and pharmacological context. A thorough understanding of M1 is integral to the comprehensive characterization of Niraparib's disposition in the body.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1476777-06-6 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound | CAS#:1476777-06-6 | Chemsrc [chemsrc.com]

- 7. mybiosource.com [mybiosource.com]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Metabolic Journey of Niraparib: A Technical Guide to the M1 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the management of certain types of ovarian, fallopian tube, and primary peritoneal cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical application and predicting potential drug-drug interactions. This technical guide provides an in-depth exploration of the primary metabolic pathway of niraparib, focusing on its conversion to the major inactive metabolite, M1. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascade.

Core Metabolic Pathway: From Niraparib to M1 and Beyond

The metabolic transformation of niraparib is predominantly characterized by a two-step process involving initial hydrolysis followed by glucuronidation. The central pathway leads to the formation of the M1 metabolite, which is pharmacologically inactive.

Step 1: Carboxylesterase-Mediated Hydrolysis

The primary metabolic route for niraparib is the hydrolysis of its amide group, a reaction catalyzed by carboxylesterases (CEs).[1][2] This enzymatic conversion results in the formation of M1, a carboxylic acid derivative of the parent drug.[3] The role of cytochrome P450 (CYP) enzymes in the metabolism of niraparib is considered to be minor.[3][4]

Step 2: UGT-Mediated Glucuronidation of M1

Following its formation, the M1 metabolite undergoes a phase II conjugation reaction. Specifically, it is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of a glucuronic acid moiety to the M1 molecule.[4][5] This process results in the formation of the M10 metabolite, a glucuronide conjugate of M1.[4][5]

Metabolic Pathway Diagram

Quantitative Data

The following tables summarize the pharmacokinetic parameters of niraparib and its M1 metabolite, as well as the excretion data from a human mass balance study.

Table 1: Pharmacokinetic Parameters of Niraparib and M1 in Humans

| Parameter | Niraparib | M1 Metabolite | Study Population | Reference |

| Tmax (median, h) | ~3.0 | 8.0 - 10.0 | Chinese Patients with Ovarian Cancer | [5] |

| Cmax (mean ± SD, ng/mL) | 804 ± 403 | - | Healthy Subjects (300 mg single dose) | [6] |

| AUC (0-inf) (mean, ngh/mL) | 20,900 | - | Patients with Normal Hepatic Function | [7] |

| AUC (0-inf) (mean, ngh/mL) | 34,300 | - | Patients with Moderate Hepatic Impairment | [7] |

| Half-life (t½, mean, h) | ~35 | 78.4 | Chinese Patients with Ovarian Cancer / Human Plasma | [1][5] |

| Apparent Volume of Distribution (Vd/F, L) | 1074 | - | Cancer Patients | [5] |

| Apparent Total Clearance (CL/F, L/h) | 16.2 | - | Cancer Patients | [5] |

Note: Specific Cmax and AUC values for the M1 metabolite were not consistently reported in the reviewed literature.

Table 2: Human Mass Balance Study of [14C]-Niraparib (300 mg single oral dose)

| Excretion Route | % of Administered Dose Recovered (mean) | Major Components (% of administered dose) | Reference |

| Urine | 47.5% | Unchanged Niraparib: 11% M1: Not specified | [8] |

| Feces | 38.8% | Unchanged Niraparib: 19% M1: Not specified | [8] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of niraparib metabolism.

Quantification of Niraparib and M1 in Human Plasma and Urine by LC-MS/MS

Objective: To determine the concentrations of niraparib and its M1 metabolite in biological matrices.

Methodology:

-

Sample Preparation:

-

Plasma: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma sample.[1][9]

-

Urine: Samples are typically diluted with a mixture of acetonitrile and methanol.[1]

-

An internal standard (e.g., a stable isotope-labeled version of niraparib) is added to all samples and calibration standards to ensure accuracy.[9]

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used for separation.[1][9]

-

A gradient elution is employed using a mobile phase system typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][9]

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1][9]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for niraparib, M1, and the internal standard are monitored for quantification.[1]

-

In Vitro Metabolism of Niraparib in Human Liver Microsomes

Objective: To investigate the enzymatic conversion of niraparib to its metabolites in a controlled in vitro system.

Methodology:

-

Incubation Mixture:

-

Human liver microsomes (HLMs) are used as the enzyme source.

-

The incubation mixture typically contains HLMs, a buffered solution (e.g., phosphate (B84403) buffer), and the necessary cofactors. For carboxylesterase activity, no additional cofactors are generally required. For UGT activity, UDPGA (uridine 5'-diphospho-glucuronic acid) is added.

-

-

Reaction Initiation and Termination:

-

The reaction is initiated by the addition of niraparib (the substrate).

-

Incubations are carried out at 37°C.

-

The reaction is terminated at various time points by adding a cold organic solvent, such as acetonitrile, to stop enzymatic activity and precipitate proteins.

-

-

Sample Analysis:

-

After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug (niraparib) and the formed metabolites (e.g., M1).

-

-

Enzyme Kinetics (Note):

-

To determine enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), incubations are performed with varying concentrations of niraparib. The rate of M1 formation at each substrate concentration is then plotted and fitted to enzyme kinetic models (e.g., Michaelis-Menten).

-

Specific Km and Vmax values for the carboxylesterase-mediated hydrolysis of niraparib to M1 and the subsequent glucuronidation of M1 were not available in the public domain at the time of this review.

-

Experimental Workflow Diagram

Conclusion

The metabolism of niraparib is a well-defined process primarily driven by carboxylesterase-mediated hydrolysis to form the inactive M1 metabolite, which is subsequently cleared via glucuronidation. The limited involvement of CYP enzymes suggests a lower potential for certain types of drug-drug interactions. The pharmacokinetic profile indicates that M1 is a significant circulating metabolite. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of niraparib's metabolic fate and its clinical implications. Further research to elucidate the specific carboxylesterase and UGT isoforms involved, along with their detailed enzyme kinetics, would provide a more complete picture of niraparib's disposition in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ova… [ouci.dntb.gov.ua]

- 6. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Carboxylesterases in the Metabolism of Niraparib to its M1 Metabolite

An In-depth Technical Guide for Drug Development Professionals

Niraparib, an orally administered poly (ADP-ribose) polymerase (PARP) inhibitor, has become a critical therapy in the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancers. A thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This guide provides a detailed examination of the primary metabolic pathway of Niraparib, focusing on the indispensable role of carboxylesterase (CE) enzymes in the formation of its major, inactive metabolite, M1.

Niraparib's Primary Metabolic Pathway: An Overview

The biotransformation of Niraparib in humans is predominantly a hydrolytic process, rather than the oxidative metabolism typical for many small molecule drugs. The main metabolic event is the conversion of the parent drug, Niraparib, into an inactive carboxylic acid metabolite known as M1.[1] This reaction is catalyzed almost exclusively by carboxylesterases.[1][2] Subsequent to its formation, the M1 metabolite can undergo a Phase II conjugation reaction, specifically glucuronidation, to form the M10 metabolite.[1][2] Studies have demonstrated that cytochrome P450 (CYP) enzymes play a negligible role in the clearance of Niraparib, which significantly reduces the risk of CYP-mediated drug-drug interactions.[1][2]

The Key Players: Human Carboxylesterases (CES)

Carboxylesterases are a superfamily of serine hydrolases that are critical for the hydrolysis of a vast array of endogenous and xenobiotic compounds containing ester, amide, or thioester bonds. In humans, two major isoforms are responsible for the bulk of drug metabolism:

-

Carboxylesterase 1 (CES1): CES1 is the most abundant hydrolase in the human liver, residing in the endoplasmic reticulum and cytoplasm of hepatocytes.[3] It is generally characterized by its substrate preference for compounds with a small alcohol group and a large acyl group.

-

Carboxylesterase 2 (CES2): CES2 is most highly expressed in the small intestine, with lower but significant expression in the liver and kidney.[3][4] It typically hydrolyzes substrates with larger alcohol moieties and smaller acyl groups.

The metabolism of Niraparib is primarily a hepatic process, pointing to a significant role for the highly expressed CES1 in the liver.[1]

Quantitative Analysis of Niraparib Metabolism

| Parameter | Value | Matrix | Significance | Source |

| In Vitro Half-Life (t1/2) | 33.81 min | Human Liver Microsomes (HLMs) | Measures the time taken for 50% of Niraparib to be metabolized in an HLM suspension. A shorter half-life indicates more rapid metabolism. | [5] |

| Intrinsic Clearance (CLint) | 23.98 mL/min/kg | Human Liver Microsomes (HLMs) | Represents the intrinsic ability of the liver to metabolize a drug, independent of blood flow. This value indicates efficient metabolic clearance. | [5] |

These data confirm that Niraparib is efficiently metabolized in the human liver, consistent with the high catalytic activity of carboxylesterases.

Experimental Protocols for Enzyme Identification

The determination that carboxylesterases are the primary enzymes responsible for M1 formation involves a series of systematic in vitro experiments. The following outlines a representative methodology.

Objective:

To identify the human enzyme(s) responsible for the hydrolytic conversion of Niraparib to its M1 metabolite.

Materials:

-

Niraparib reference standard

-

M1 metabolite reference standard

-

Pooled Human Liver Microsomes (HLMs)

-

Pooled Human Liver S9 fraction and Cytosol

-

Recombinant human carboxylesterases (rhCES1, rhCES2)

-

NADPH regenerating system (for CYP450 assessment)

-

Urea-hydrogen peroxide (UHP, for FMO assessment)

-

Broad-spectrum and specific enzyme inhibitors (e.g., Bis(4-nitrophenyl) phosphate (B84403) (BNPP) for CEs)

-

Phosphate buffer, Acetonitrile (B52724), Formic Acid

-

LC-MS/MS system

Methodology:

-

Metabolic Stability Screening:

-

Incubate Niraparib (e.g., 1 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

-

Initiate the reaction by adding an NADPH regenerating system to assess the contribution of CYP enzymes.

-

In parallel incubations, omit the NADPH regenerating system to isolate non-CYP enzymatic activity.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate protein, and analyze the supernatant for the disappearance of Niraparib using LC-MS/MS.

-

Expected Outcome: Rapid disappearance of Niraparib is expected even without NADPH, indicating a primary role for non-CYP enzymes like CEs.

-

-

Metabolite Formation in Subcellular Fractions:

-

Incubate Niraparib with HLMs, human liver cytosol, and S9 fractions.

-

Analyze samples at a fixed time point (e.g., 60 minutes) for the formation of the M1 metabolite via LC-MS/MS, comparing its retention time and mass transitions to the M1 reference standard.

-

Expected Outcome: Robust M1 formation in fractions containing CEs (microsomes and cytosol).

-

-

Reaction Phenotyping with Recombinant Enzymes:

-

Incubate Niraparib with commercially available recombinant human CES1 and CES2.

-

Measure the rate of M1 formation.

-

Expected Outcome: Direct confirmation of M1 formation by one or both CES isoforms, allowing for a comparison of their relative activity.

-

-

Chemical Inhibition Studies:

-

Pre-incubate HLMs with known enzyme inhibitors before adding Niraparib.

-

Use a broad carboxylesterase inhibitor like BNPP.

-

Use inhibitors for other hydrolases and CYP enzymes as controls.

-

Measure the formation of M1 and compare it to a control incubation without inhibitors.

-

Expected Outcome: Significant reduction (>80-90%) in M1 formation in the presence of BNPP, confirming CEs as the primary catalysts.

-

Visualizations of Metabolic and Experimental Pathways

The following diagrams illustrate the key processes involved in Niraparib metabolism.

Caption: Metabolic pathway of Niraparib to its M1 and M10 metabolites.

Caption: Generalized workflow for identifying Niraparib metabolizing enzymes.

Conclusion and Clinical Implications

The metabolism of Niraparib is definitively characterized by its hydrolysis via carboxylesterases to the inactive M1 metabolite. This pathway is the principal route of elimination for the drug. The minimal involvement of the cytochrome P450 system is a significant clinical advantage, as it markedly lowers the potential for drug-drug interactions with CYP inhibitors or inducers, which are common in oncology patients who are often on multiple medications. For researchers and drug development professionals, this knowledge reinforces the importance of evaluating non-CYP metabolic pathways, particularly hydrolysis by carboxylesterases, in the preclinical and clinical assessment of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Niraparib Metabolic Stability in Human Liver Microsomes Using Ultrafast UPLC-MS/MS Technique: In Silico Screening for Structural Alerts Related to the Metabolic Lability and In Silico DEREK Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of M1, the Major Metabolite of the PARP Inhibitor Niraparib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor, selective for PARP-1 and PARP-2, which is approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Upon administration, niraparib undergoes significant metabolism, leading to the formation of its major metabolite, M1.[1][2][3] This technical guide provides a comprehensive overview of the biological and pharmacological characteristics of M1, with a focus on its formation, pharmacokinetic profile, and notably, its biological activity in comparison to the parent compound, niraparib.

Metabolism of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases (CEs) through amide hydrolysis to form M1.[3][4] This is the principal metabolic pathway. The M1 metabolite can then be further metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[1][2] While minor oxidative metabolism of niraparib by cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP3A4 occurs, it is not the primary route of metabolism.[3]

A human mass balance study following a single oral dose of radiolabeled niraparib demonstrated that M1 is a major circulating component in plasma.[5] The study also showed that both renal and hepatic pathways are involved in the elimination of niraparib and its metabolites.[5][6]

Biological Activity of M1

A critical aspect for drug development professionals is the biological activity of major metabolites. In the case of M1, multiple sources consistently characterize it as an inactive metabolite .[1][2][3][4][6] Due to the structural changes resulting from amide hydrolysis, M1 is not expected to possess inhibitory activity against PARP enzymes.[7] In vitro studies have further demonstrated that neither niraparib nor its M1 metabolite acts as an inhibitor of major cytochrome P450 isoenzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[4][8]

For comparative purposes, the potent PARP inhibitory activity of the parent drug, niraparib, is presented in the table below.

Table 1: In Vitro Inhibitory Activity of Niraparib against PARP Enzymes

| Compound | Target | IC50 (nM) | Reference(s) |

| Niraparib | PARP-1 | 3.8 | [9] |

| Niraparib | PARP-2 | 2.1 | [9] |

| Niraparib | PARP-1 | 2.8 | [4][10] |

| Niraparib | PARP-2 | 0.6 | [4][10] |

IC50: The half-maximal inhibitory concentration.

Pharmacokinetic Profile of M1

While biologically inactive, M1 is a major circulating metabolite, making its pharmacokinetic profile relevant for understanding the overall disposition of niraparib. The following table summarizes key pharmacokinetic parameters of M1 from a human mass balance study in cancer patients.

Table 2: Pharmacokinetic Parameters of M1 in Human Plasma

| Parameter | Value | Reference(s) |

| Terminal Half-life (t½) | 78.4 hours | [7] |

| Exposure Ratio (M1/Niraparib) | 1.3 to 2.2-fold | [7] |

Experimental Protocols

The determination of the biological activity and metabolic profile of niraparib and its metabolites involves a range of standard in vitro and in vivo assays. Below are outlines of key experimental methodologies.

PARP Inhibition Assay (Enzymatic Assay)

This assay is crucial for determining the direct inhibitory effect of a compound on PARP enzyme activity.

-

Objective: To quantify the IC50 value of a test compound against PARP-1 and PARP-2.

-

Materials: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA, NAD+ (substrate), and a detection system (e.g., colorimetric or fluorescent).

-

Procedure:

-

PARP enzyme is incubated with activated DNA.

-

The test compound (e.g., niraparib) is added at various concentrations.

-

The reaction is initiated by the addition of NAD+.

-

The formation of poly(ADP-ribose) (PAR) is measured.

-

IC50 values are calculated from the dose-response curve.

-

Cell-Based Proliferation/Cytotoxicity Assays

These assays assess the effect of a compound on the growth and viability of cancer cell lines.

-

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (CC50).

-

Cell Lines: Cancer cell lines with and without BRCA1/2 mutations are often used to assess synthetic lethality.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

The test compound is added at a range of concentrations.

-

Cells are incubated for a defined period (e.g., 5-7 days).

-

Cell viability is assessed using a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[11]

-

CC50 values are determined from the resulting dose-response curves.

-

Human Mass Balance Study

This clinical study is designed to understand the absorption, metabolism, and excretion (AME) of a drug in humans.

-

Objective: To determine the routes and extent of metabolism and excretion of a drug and its metabolites.

-

Methodology:

-

A single oral dose of radiolabeled drug (e.g., 14C-niraparib) is administered to healthy subjects or patients.[5][12]

-

Blood, plasma, urine, and feces are collected at various time points.[5][12]

-

Total radioactivity in each matrix is measured using liquid scintillation counting.[5][12]

-

Metabolite profiling is performed on collected samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[5][12]

-

Visualizations

Metabolic Pathway of Niraparib

Caption: Metabolic conversion of Niraparib to its major inactive metabolites, M1 and M10.

Experimental Workflow for PARP Inhibition Assessment

Caption: A simplified workflow for evaluating the in vitro and in vivo activity of a PARP inhibitor.

Conclusion

The major metabolite of niraparib, M1, is formed through amide hydrolysis and is considered biologically inactive. It does not inhibit PARP enzymes or major CYP450 enzymes. While M1 is a significant circulating component, the potent anti-cancer effects of niraparib are attributable to the parent compound. A thorough understanding of the metabolic profile of niraparib, including the characteristics of its major inactive metabolite M1, is essential for a comprehensive assessment of its clinical pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]

- 8. drugs.com [drugs.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcancer.org [jcancer.org]

- 12. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactivity of Niraparib Metabolite M1 as a PARP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Poly(ADP-ribose) polymerase (PARP) inhibitory activity of niraparib (B1663559) and its major metabolite, M1. It consolidates data on their biochemical and cellular activities, details the experimental protocols used for their evaluation, and presents key signaling and metabolic pathways.

Executive Summary

Data Presentation: Niraparib vs. Metabolite M1

The following tables summarize the quantitative data on the PARP inhibitory activity of niraparib. While direct quantitative PARP inhibition data for M1 is not publicly available, regulatory documents confirm its inactivity based on enzymatic assays[1][2].

Table 1: Biochemical PARP Inhibition

| Compound | Target | IC50 (nM) | Source |

| Niraparib | PARP-1 | 3.8 | [4] |

| PARP-2 | 2.1 | [4] | |

| Metabolite M1 | PARP-1 | Inactive | [1][2] |

| PARP-2 | Inactive | [1][2] |

*Based on FDA and EMA assessment reports. Specific IC50 values are not publicly available.

Table 2: Cellular PARP Inhibition and Cytotoxicity

| Compound | Assay | Cell Line | IC50 / CC50 (nM) | Source |

| Niraparib | Whole-Cell PARP Inhibition | HeLa | ~4 | [4] |

| Cytotoxicity (BRCA1 mutant) | MDA-MB-436 | 18 | [4] | |

| Cytotoxicity (BRCA2 mutant) | CAPAN-1 | 90 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PARP inhibition. Below are representative protocols for biochemical and cellular assays.

Biochemical PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Histone-coated 96-well plates

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Activated DNA (nicked DNA)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Biotinylated NAD⁺

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Test compounds (Niraparib, Metabolite M1) dissolved in DMSO

-

Plate reader

Procedure:

-

Compound Preparation: Serially dilute test compounds in DMSO and then in Assay Buffer to achieve final desired concentrations.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP enzyme, activated DNA, and the test compound dilution.

-

Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

Add the HRP substrate and incubate until sufficient color development.

-

-

Data Acquisition: Stop the reaction by adding the Stop Solution and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Whole-Cell PARP Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP activity within intact cells following induced DNA damage.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

DNA damaging agent (e.g., hydrogen peroxide - H₂O₂)

-

Lysis buffer with protease inhibitors

-

Anti-PAR (poly ADP-ribose) antibody-coated ELISA plates

-

Detection antibody (e.g., biotinylated anti-PAR antibody)

-

Streptavidin-HRP

-

HRP substrate

-

Stop solution

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (Niraparib, Metabolite M1) for 1-2 hours.

-

Induce DNA damage by treating the cells with H₂O₂ for a short duration (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

ELISA:

-

Add equal amounts of protein lysate to the wells of the anti-PAR antibody-coated plate.

-

Incubate to allow the capture of PARylated proteins.

-

Wash the wells.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add Streptavidin-HRP and incubate.

-

Wash the wells.

-

Add the HRP substrate and incubate for color development.

-

-

Data Acquisition and Analysis:

-

Stop the reaction and measure the absorbance.

-

Calculate the percent inhibition of PARylation at each compound concentration and determine the cellular IC50 value.

-

Visualizations

Niraparib Metabolism and PARP Inhibition Pathway

Caption: Metabolism of niraparib to inactive M1 and its mechanism of PARP inhibition.

Experimental Workflow for Biochemical PARP Inhibition Assay

Caption: Workflow for a biochemical PARP inhibition assay.

References

Niraparib M1 chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal metabolite of Niraparib, M1. The document details its chemical properties, metabolic generation, and the core signaling pathways influenced by its parent compound. It is designed to serve as a foundational resource for professionals engaged in oncology research and the development of targeted cancer therapies.

Chemical and Physical Properties of Niraparib M1

Niraparib M1, the primary and inactive carboxylic acid metabolite of Niraparib, is formed through the hydrolysis of the parent compound. Its key chemical and physical data are summarized below.

| Property | Value |

| Chemical Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight | 321.37 g/mol |

| IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid |

| CAS Number | 1476777-06-6 |

Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the liver by carboxylesterases, which catalyze the hydrolysis of the amide group to a carboxylic acid, resulting in the formation of M1. This metabolite can then undergo further glucuronidation.

Caption: Metabolic conversion of Niraparib to its M1 metabolite.

Experimental Protocols

Quantification of Niraparib and M1 in Human Plasma and Urine via LC-MS/MS

This protocol outlines a validated method for the simultaneous quantification of Niraparib and its M1 metabolite in biological matrices.

1. Sample Preparation:

-

Plasma: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated Niraparib and M1) and 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Urine: Dilute 50 µL of urine with 450 µL of a 50:50 (v/v) mixture of acetonitrile and methanol. Add 20 µL of the internal standard solution.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Niraparib: m/z 321.2 → 250.1

-

Niraparib M1: m/z 322.2 → 251.1

-

Internal Standards: Monitor the corresponding mass shifts for the deuterated analogs.

-

4. Calibration and Quantification:

-

Prepare calibration standards and quality control samples in the respective blank matrix (plasma or urine).

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Carboxylesterase Activity Assay

This fluorometric assay can be used to determine the activity of carboxylesterases, the enzymes responsible for Niraparib metabolism to M1.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate Solution: A suitable fluorogenic carboxylesterase substrate (e.g., fluorescein (B123965) diacetate) dissolved in DMSO.

-

Enzyme Solution: Liver microsomes or purified carboxylesterase.

2. Assay Procedure:

-

To a 96-well plate, add 50 µL of the enzyme solution.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate at 37°C, protected from light.

-

Measurement: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for fluorescein) every minute for 30 minutes.

3. Data Analysis:

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

-

Enzyme activity is expressed as the amount of substrate hydrolyzed per minute per milligram of protein.

Signaling Pathway: DNA Damage Response and PARP Inhibition

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted to more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.

The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions and orchestrates a response involving cell cycle arrest and DNA repair. The key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively. They, in turn, activate downstream checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest and allowing time for DNA repair.

Caption: The DNA Damage Response pathway and the mechanism of action of Niraparib.

The Metabolic Journey of Niraparib: A Technical Guide to the Formation and Excretion of Metabolite M1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in the treatment of various cancers. A comprehensive understanding of its metabolic fate is paramount for optimizing its clinical efficacy and safety. This technical guide provides an in-depth exploration of the formation and excretion of its major inactive metabolite, M1, in humans. We will delve into the metabolic pathways, enzymatic players, and pharmacokinetic profile of M1, supported by quantitative data, detailed experimental methodologies, and visual representations of the core processes.

Formation of Niraparib Metabolite M1

The primary metabolic pathway of niraparib in humans is its conversion to the inactive metabolite M1. This biotransformation is a hydrolytic process, predominantly catalyzed by carboxylesterases (CEs).[1][2] Unlike many other anticancer drugs, the role of cytochrome P450 (CYP) enzymes in the primary metabolism of niraparib is considered minimal.[2]

The Metabolic Pathway: From Niraparib to M1 and Beyond

The metabolic cascade begins with the hydrolysis of the amide bond in the niraparib molecule, leading to the formation of M1. Subsequently, M1 can undergo further metabolism, primarily through glucuronidation, a phase II conjugation reaction. This process is mediated by UDP-glucuronosyltransferases (UGTs) and results in the formation of the M10 metabolite, a glucuronide conjugate of M1.[1] Both M1 and M10 are considered major circulating metabolites of niraparib.[1]

References

In-Depth Technical Guide to the Pharmacokinetics of Niraparib and its M1 Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of niraparib (B1663559), a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its major inactive metabolite, M1. The information is compiled from various studies to support further research and development in oncology.

Introduction

Niraparib is an orally administered PARP inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly ovarian, fallopian tube, and primary peritoneal cancer.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its primary metabolite, is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Pharmacokinetic Profile

The pharmacokinetic profiles of niraparib and its M1 metabolite have been characterized through clinical studies involving the administration of both non-radiolabeled and 14C-labeled niraparib.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for niraparib and its M1 metabolite.

Table 1: Pharmacokinetic Parameters of Niraparib

| Parameter | Value | Reference |

| Absorption | ||

| Absolute Bioavailability (F) | ~73% | [1][2][3][4] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [1][2][3] |

| Effect of Food | No significant effect on exposure | [1][3] |

| Distribution | ||

| Apparent Volume of Distribution (Vd/F) | 1,220 (±1,114) L; 1,074 L in cancer patients | [1] |

| Plasma Protein Binding | ~83% | [1][2] |

| Metabolism | ||

| Primary Metabolic Pathway | Carboxylesterase (CE)-mediated hydrolysis to M1 | [1][3][5][6][7][8] |

| Minor Metabolic Pathway | Cytochrome P450 (CYP) enzymes (CYP1A2) play a negligible role | [4][7][8] |

| Elimination | ||

| Mean Half-life (t1/2) | ~36 hours | [1][2] |

| Routes of Elimination | Renal and hepatobiliary | [1][3][5] |

| Recovery in Urine (21 days) | 47.5% (range: 33.4% to 60.2%) | [1][3][5] |

| Recovery in Feces (21 days) | 38.8% (range: 28.3% to 47.0%) | [1][3][5] |

| Unchanged Niraparib in Urine (6 days) | 11% of administered dose | [1][2] |

| Unchanged Niraparib in Feces (6 days) | 19% of administered dose | [1][2] |

Table 2: Pharmacokinetic Parameters of M1 Metabolite

| Parameter | Value | Reference |

| Formation | ||

| Peak Plasma Concentration (Tmax) | ~8-10 hours after niraparib administration | [9] |

| Elimination | ||

| Mean Terminal Half-life (t1/2) | ~78.4 hours | [9] |

| Exposure | ||

| Plasma Exposure Ratio (M1:Niraparib) | ~1.3-2.2 fold | [9] |

| Excretion | ||

| M1 in Urine | 20.0% of the administered niraparib dose | [9] |

| M1 in Feces | 2.4% of the administered niraparib dose | [9] |

Experimental Protocols

The characterization of niraparib and M1 pharmacokinetics has relied on a combination of advanced analytical techniques.

Human Mass Balance Study

-

Objective: To determine the absorption, metabolism, and excretion of niraparib.

-

Methodology:

-

A single oral dose of 300 mg 14C-labeled niraparib (100 µCi) was administered to patients with advanced cancer.[10]

-

Total radioactivity in whole blood, plasma, urine, and feces was measured over 504 hours using liquid scintillation counting (LSC).[10]

-

Metabolite profiling in plasma, urine, and feces was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with off-line LSC.[10]

-

Absolute Bioavailability Study

-

Objective: To determine the absolute oral bioavailability of niraparib.

-

Methodology:

-

Six patients received a single oral therapeutic dose of 300 mg niraparib.[11]

-

This was followed by a 15-minute intravenous infusion of 100 µg 14C-niraparib (~100 nCi).[11]

-

Plasma concentrations of unlabeled niraparib were measured using a validated LC-MS/MS method.[11]

-

Total 14C-radioactivity and 14C-niraparib plasma levels were measured by accelerator mass spectrometry (AMS) and a validated high-performance liquid chromatography (HPLC) assay with AMS detection.[11]

-

Quantification of Niraparib and M1 in Plasma and Urine

-

Objective: To develop and validate a bioanalytical assay for the quantification of niraparib and its M1 metabolite.

-

Methodology:

-

Sample Pre-treatment:

-

Plasma: Protein precipitation using a mixture of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).[12][13]

-

Urine: Dilution with a mixture of acetonitrile and methanol (50:50, v/v).[12][13]

-

-

Chromatographic Separation:

-

The final extracts were injected onto a SunFire C18 column.[12][13]

-

Gradient elution was performed using 20mM ammonium (B1175870) acetate (B1210297) as mobile phase A and a mixture of formic acid, acetonitrile, and methanol (0.1:50:50, v/v/v) as mobile phase B.[12][13]

-

-

Detection:

-

Validation: The assay was validated according to FDA and EMA guidelines.[12][13]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to niraparib's pharmacokinetics and mechanism of action.

Caption: Overview of Niraparib's Pharmacokinetic Pathway.

Caption: Niraparib's Mechanism of Action via PARP Inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Niraparib - Wikipedia [en.wikipedia.org]

- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Metabolism-related pharmacokinetic drug-drug interactions with poly (ADP-ribose) polymerase inhibitors - ProQuest [proquest.com]

- 9. Buy Niraparib metabolite M1 | 1476777-06-6 [smolecule.com]

- 10. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Glucuronidation of Niraparib Metabolite M1 to M10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor, is a critical therapeutic agent in the treatment of certain cancers. Its metabolic pathway is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic route involves the carboxylesterase-mediated hydrolysis of Niraparib to its inactive metabolite, M1. This major metabolite subsequently undergoes Phase II conjugation, specifically glucuronidation, to form the M10 metabolite. This technical guide provides a comprehensive overview of the M1 to M10 metabolic conversion, synthesizing available data on the metabolic pathway, pharmacokinetic parameters of the involved molecules, and detailed experimental protocols for its investigation. While specific enzyme kinetic data for the M1 glucuronidation step is not publicly available, this guide furnishes researchers with the foundational knowledge and methodologies to pursue further investigation into this critical metabolic pathway.

Introduction

Niraparib is primarily metabolized by carboxylesterases (CEs) to form its major, inactive metabolite, M1.[1][2] Subsequently, M1 is converted to the M10 metabolite through glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] Both M1 and M10 have been identified as the major circulating metabolites of Niraparib in humans.[1][2] Understanding the specifics of this M1 to M10 conversion is crucial for a complete characterization of Niraparib's disposition and for predicting potential metabolic liabilities. This guide consolidates the current knowledge on this topic and provides detailed experimental frameworks for its further study.

Metabolic Pathway of Niraparib to M10

The metabolic conversion of Niraparib to M10 is a two-step process:

-

Phase I Metabolism: Niraparib undergoes amide hydrolysis catalyzed by carboxylesterases to form the M1 metabolite. This is the principal metabolic pathway for Niraparib.

-

Phase II Metabolism: The M1 metabolite is then conjugated with glucuronic acid by UGT enzymes to form the M10 metabolite.

dot

References

Chemical Identity and Properties of Niraparib Metabolite M1

An In-depth Technical Guide to Niraparib (B1663559) Metabolite M1

This technical guide provides a comprehensive overview of Niraparib metabolite M1, a primary metabolic product of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the metabolite's chemical identity, metabolic pathway, and analytical quantification.

This compound, also known as Niraparib carboxylic acid metabolite, is the major and inactive metabolite of Niraparib.[1][2][3] It is formed in the body through the hydrolysis of the parent drug.

Chemical Structure:

The chemical structure of this compound is provided below, along with its key identifiers.

-

IUPAC Name: 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid[5]

-

SMILES: OC(=O)C1=CC=CC2=CN(N=C12)C1=CC=C(C=C1)[C@@H]1CCCNC1[7]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 321.37 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility (25°C) | ≥ 100 mg/mL in DMSO | [4] |

| pKa (Strongest Acidic) | 3.45 | [7] |

| pKa (Strongest Basic) | 10.09 | [7] |

Metabolism of Niraparib to M1

Niraparib is primarily metabolized by carboxylesterases (CEs) to form the inactive metabolite M1.[1][3] This M1 metabolite can then undergo further metabolism, specifically glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite.[1][3] The metabolic pathway from Niraparib to M1 and subsequently to M10 is a key aspect of its disposition in the body. Both renal and hepatobiliary pathways are involved in the elimination of niraparib and its metabolites.[8]

Pharmacokinetics of Niraparib and Metabolite M1

The pharmacokinetic properties of Niraparib have been studied in humans. While detailed quantitative data for M1 are not extensively available in the public domain, the overall disposition of the parent drug provides context for the formation and elimination of its major metabolite.

| Parameter | Description | Value | Reference(s) |

| Bioavailability | The proportion of the administered dose of unchanged drug that reaches the systemic circulation. | ~73% | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | The time to reach the maximum drug concentration in plasma after administration. | ~3 hours | [1][2] |

| Protein Binding | The extent to which a drug binds to proteins in the blood. | ~83% | [1][2] |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | ~36 hours | [1][2] |

| Elimination | The primary routes of excretion of the drug and its metabolites from the body. | 47.5% in urine and 38.8% in feces over 21 days. | [1][2][3] |

Experimental Protocols for Quantification of this compound

The quantification of Niraparib and its metabolite M1 in biological matrices such as plasma and urine is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for this purpose.[4]

Methodology Overview:

While the detailed, step-by-step protocol is proprietary to the developing laboratories, the general workflow for such an assay involves the following stages:

-

Sample Preparation: This typically includes protein precipitation from plasma samples or dilution of urine samples, followed by the addition of an internal standard.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes (Niraparib and M1) are separated from other matrix components on a chromatographic column.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Data Analysis: The peak areas of the analytes and the internal standard are used to calculate the concentration of Niraparib and M1 in the original sample by comparing them to a standard curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Niraparib - Wikipedia [en.wikipedia.org]

- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Buy this compound | 1476777-06-6 [smolecule.com]

- 6. 001chemical.com [001chemical.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Niraparib and its Metabolite M1 in Human Plasma and Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Niraparib (B1663559), a poly(ADP-ribose) polymerase (PARP) inhibitor, and its primary metabolite, M1 (an amide hydrolysis product), in human plasma and urine.[1][2] The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in oncology.[1] The method utilizes a simple protein precipitation for plasma samples and a dilution step for urine samples, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1][3] This method has been validated according to FDA and EMA guidelines and is suitable for clinical and pharmacological studies.[1][4]

Introduction

Niraparib is an oral PARP inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Understanding the pharmacokinetics and metabolism of Niraparib is essential for optimizing dosing regimens and ensuring patient safety and efficacy. The primary metabolic pathway for Niraparib involves amide hydrolysis to form the M1 metabolite.[2] Therefore, a reliable method for the simultaneous quantification of both the parent drug and its major metabolite is necessary. This LC-MS/MS method provides the sensitivity and specificity required for the accurate determination of Niraparib and M1 concentrations in biological matrices.

Experimental Protocols

Sample Preparation

Plasma Samples: A simple and rapid protein precipitation method is employed for the extraction of Niraparib and M1 from human plasma.[1][5]

-

To 50 µL of human plasma in a polypropylene (B1209903) tube, add a suitable internal standard (IS).

-

Add 200 µL of a precipitation solution, such as acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) (50:50, v/v), to precipitate plasma proteins.[1]

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Urine Samples: Urine samples require a simple dilution prior to analysis.[1]

-

Dilute the urine sample with a mixture of acetonitrile and methanol (50:50, v/v) or other suitable solvent.[1]

-

Add the internal standard.

-

Vortex the sample to ensure homogeneity.

-

The diluted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. A gradient elution is typically employed to ensure optimal separation of Niraparib, M1, and the internal standard from endogenous matrix components.

-

Column: SunFire C18, 5 µm, 2.1 x 50 mm or equivalent.[4]

-

Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.[1][4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (50:50, v/v).[1][4]

-

Column Temperature: 40 °C.[8]

-

Injection Volume: 5 - 20 µL.[8]

A typical gradient program starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes, followed by a re-equilibration step at the initial conditions.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Niraparib, M1, and the internal standard should be optimized. For Niraparib, a common transition is m/z 321.5 → 195.4.[8]

Quantitative Data

The method should be validated over a specific concentration range to ensure linearity, accuracy, and precision.

| Analyte | Matrix | Calibration Range | LLOQ | Reference |

| Niraparib | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | [4] |

| M1 | Human Plasma | 1 - 500 ng/mL | 1 ng/mL | [4] |

| Niraparib | Human Urine | 1 - 100 ng/mL | 1 ng/mL | [4] |

| M1 | Human Urine | 1 - 100 ng/mL | 1 ng/mL | [4] |

| Niraparib | Human Plasma | 10.0 – 10000.0 pg/mL | 10.0 pg/mL | [8] |

| Niraparib | Rat Plasma | 4.38 - 1121.35 ng/mL | 4.38 ng/mL | [6] |

Metabolic Pathway

Niraparib undergoes metabolism in the body, with the primary route being amide hydrolysis, which is catalyzed by carboxylesterases to form the M1 metabolite.[2] This is a significant pathway in the clearance of Niraparib.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of Niraparib and its major metabolite M1 in human plasma and urine. The simple sample preparation and robust chromatographic and mass spectrometric conditions make it well-suited for high-throughput analysis in a clinical or research setting. This method is essential for advancing our understanding of the pharmacokinetics and metabolism of Niraparib, ultimately contributing to the optimization of cancer therapy.

References

- 1. Liquid chromatography-tandem mass spectrometry assay for the quantification of niraparib and its metabolite M1 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijapbjournal.com [ijapbjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for the Bioanalytical Assay of Niraparib and its M1 Metabolite in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib (B1663559) (MK-4827) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[1][2][3][4] It is approved for the treatment of various cancers, including advanced and recurrent ovarian cancer.[1][2] The primary metabolite of Niraparib is M1, a carboxylic acid derivative formed through hydrolysis, which is considered inactive.[2][3][4][5] Monitoring the plasma concentrations of both Niraparib and M1 is crucial for pharmacokinetic studies, understanding the drug's absorption, metabolism, and excretion (AME), and ensuring therapeutic efficacy and safety in clinical trials.[6][7] This document provides detailed application notes and protocols for a validated bioanalytical method for the simultaneous quantification of Niraparib and its M1 metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Niraparib to M1

Niraparib is primarily metabolized in the body by carboxylesterases to form its main metabolite, M1.[3][4] This process involves the hydrolysis of the amide group on the indazole ring of Niraparib to a carboxylic acid.[5]

Caption: Metabolic conversion of Niraparib to its inactive M1 metabolite.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Niraparib and M1 in human plasma.[6][7] This method offers high throughput and accuracy, making it suitable for clinical pharmacokinetic studies.

Experimental Workflow

The overall workflow for the bioanalytical assay involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Caption: Experimental workflow for Niraparib and M1 analysis in plasma.

Detailed Experimental Protocols

Materials and Reagents

-

Niraparib and M1 reference standards

-

Internal Standard (IS), e.g., Niraparib-D5[8]

-

HPLC-grade acetonitrile (B52724) and methanol[6][7]

-

HPLC columns (e.g., SunFire C18, Phenomenex Kinetex C18)[1][6]

Stock and Working Solutions Preparation

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve Niraparib and M1 reference standards in a suitable solvent like methanol (B129727).

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create calibration standards and quality control (QC) samples.

-